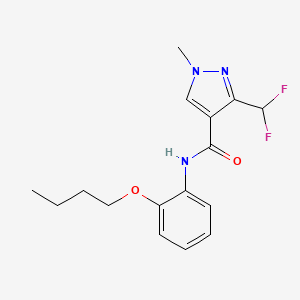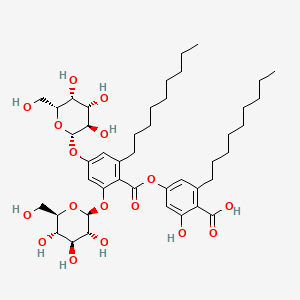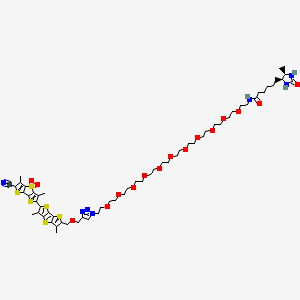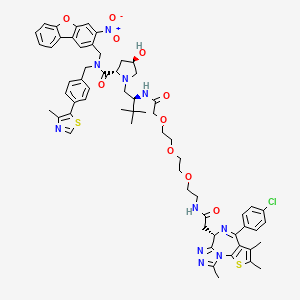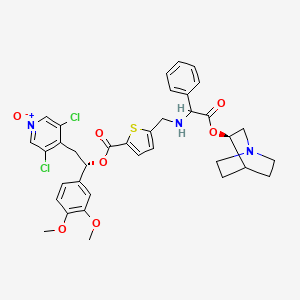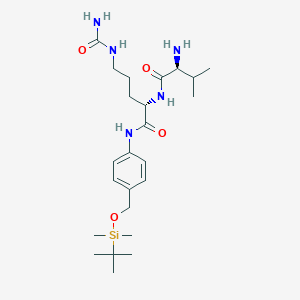
(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyldimethylsilyl group, an amino acid derivative, and a ureido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of functional groups, formation of amide bonds, and introduction of the tert-butyldimethylsilyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to improved yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and ureido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acid derivatives and ureido-containing molecules. Examples include:
- (S)-2-((S)-2-aMino-3-MethylbutanaMido)-N-(4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)-5-ureidopentanaMide
- This compound
Uniqueness
The presence of the tert-butyldimethylsilyl group, in particular, enhances its stability and reactivity in various chemical processes .
Propiedades
Fórmula molecular |
C24H43N5O4Si |
|---|---|
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide |
InChI |
InChI=1S/C24H43N5O4Si/c1-16(2)20(25)22(31)29-19(9-8-14-27-23(26)32)21(30)28-18-12-10-17(11-13-18)15-33-34(6,7)24(3,4)5/h10-13,16,19-20H,8-9,14-15,25H2,1-7H3,(H,28,30)(H,29,31)(H3,26,27,32)/t19-,20-/m0/s1 |
Clave InChI |
GFLUZYWIOXHYRH-PMACEKPBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


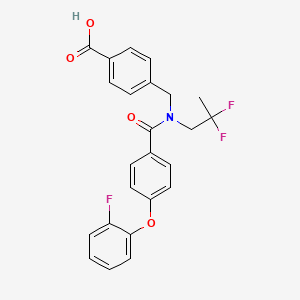
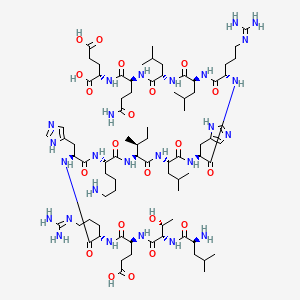
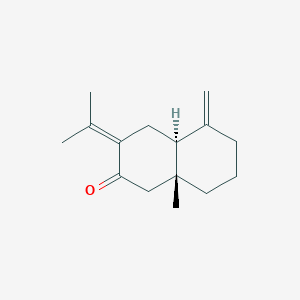
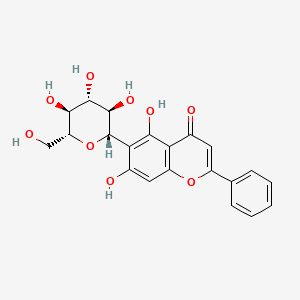
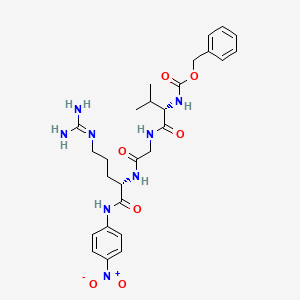
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
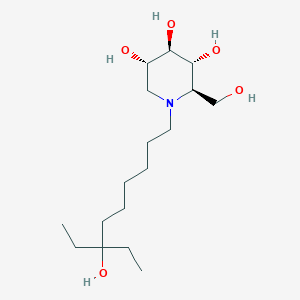
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
